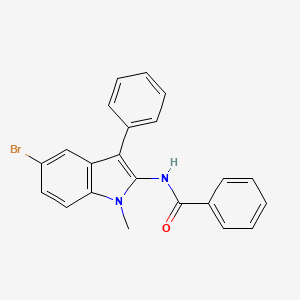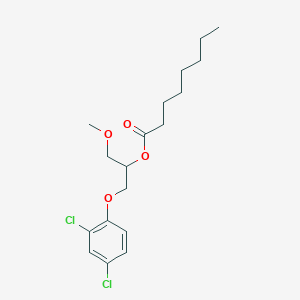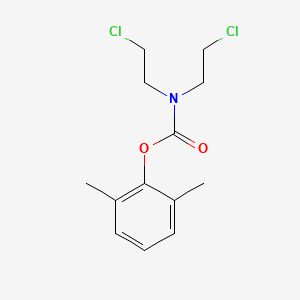
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 2,6-dimethylphenyl ring and two 2-chloroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl bis(2-chloroethyl)carbamate typically involves the reaction of 2,6-dimethylphenol with bis(2-chloroethyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of new carbamate derivatives with different functional groups.
科学的研究の応用
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2,6-Dimethylphenyl bis(2-chloroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, or disruption of metabolic processes.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenyl bis(2-chloroethyl)carbamate
- 2,6-Dichlorophenyl bis(2-chloroethyl)carbamate
- 2,6-Dimethylphenyl bis(2-bromoethyl)carbamate
Uniqueness
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate is unique due to the presence of both 2,6-dimethylphenyl and bis(2-chloroethyl) groups, which confer specific chemical and biological properties
特性
CAS番号 |
62899-52-9 |
|---|---|
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC名 |
(2,6-dimethylphenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-4-3-5-11(2)12(10)18-13(17)16(8-6-14)9-7-15/h3-5H,6-9H2,1-2H3 |
InChIキー |
YDCVNTFPDYHUPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
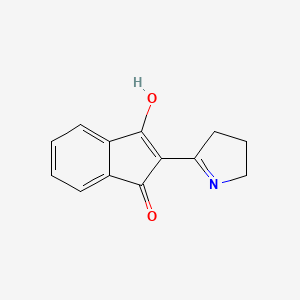
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
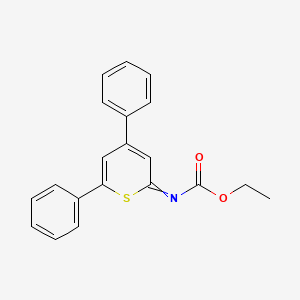
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
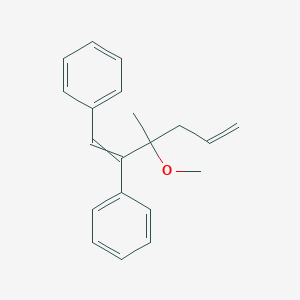
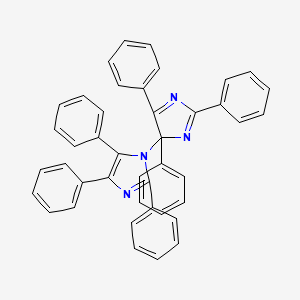
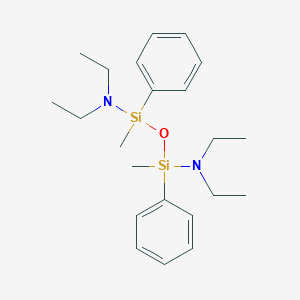
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
